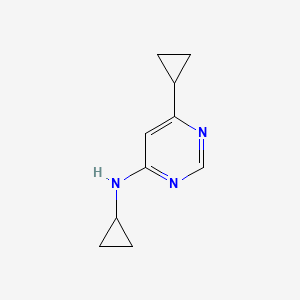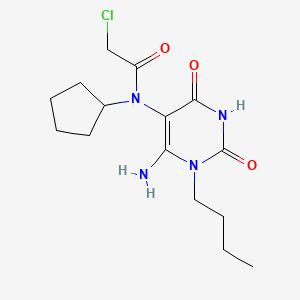![molecular formula C18H22N4O4 B2680347 2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetonitrile oxalate CAS No. 1351633-10-7](/img/structure/B2680347.png)
2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetonitrile oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetonitrile oxalate is a complex organic compound featuring a benzimidazole moiety linked to a piperidine ring via a methylene bridge, with an acetonitrile group attached to the piperidine The oxalate salt form enhances its solubility and stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetonitrile oxalate typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Alkylation: The benzimidazole is then alkylated using a suitable alkyl halide, such as 2-chloromethylpiperidine, in the presence of a base like potassium carbonate.
Nitrile Introduction: The piperidine derivative is reacted with acetonitrile in the presence of a strong base like sodium hydride to introduce the nitrile group.
Oxalate Formation: Finally, the compound is converted to its oxalate salt by reacting with oxalic acid in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield, and implementing purification techniques like crystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using hydrogenation over a palladium catalyst.
Substitution: The methylene bridge can participate in nucleophilic substitution reactions, where the benzimidazole nitrogen can act as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, bases like potassium carbonate.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
Medically, it is investigated for its potential as an anti-cancer agent, antimicrobial, and anti-inflammatory compound. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetonitrile oxalate involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to DNA or proteins, inhibiting their function. The piperidine ring enhances its binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and electrostatic interactions.
相似化合物的比较
Similar Compounds
- 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-1-yl)acetonitrile
- 2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanol
- 2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetohydrazide
Uniqueness
Compared to similar compounds, 2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetonitrile oxalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrile group, in particular, allows for unique interactions with biological targets, enhancing its potential as a therapeutic agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]acetonitrile;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4.C2H2O4/c1-13-18-15-4-2-3-5-16(15)20(13)12-14-6-9-19(10-7-14)11-8-17;3-1(4)2(5)6/h2-5,14H,6-7,9-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCRZXVMUJHMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC#N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/new.no-structure.jpg)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2680266.png)


![2-{[(Pentan-2-yl)amino]methyl}phenol](/img/structure/B2680272.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate](/img/structure/B2680274.png)


![2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2680278.png)
![N-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2680281.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2680285.png)

